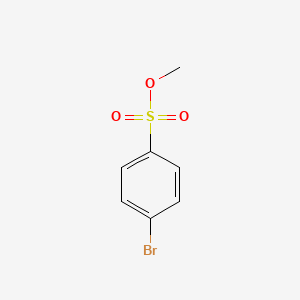

Benzenesulfonic acid, 4-bromo-, methyl ester

Description

This compound is utilized in analytical chemistry as a derivatized form of sulfonic acids to study thermal behavior and chromatographic separation . It also serves as a methylating agent in organic synthesis, offering cost and toxicity advantages over traditional reagents like methyl iodide . Its structure follows IUPAC naming conventions, where the ester group is treated as a substituent of the parent sulfonic acid .

Properties

CAS No. |

6213-85-0 |

|---|---|

Molecular Formula |

C7H7BrO3S |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

methyl 4-bromobenzenesulfonate |

InChI |

InChI=1S/C7H7BrO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |

InChI Key |

PYDQNCFCJQEDFL-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Bromobenzenesulfonic Acid with Methanol

Principle:

The primary and most straightforward method to prepare benzenesulfonic acid, 4-bromo-, methyl ester is via the esterification reaction of 4-bromobenzenesulfonic acid with methanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, under reflux conditions. The acid catalyst protonates the sulfonic acid group, facilitating nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester.

General Reaction:

4-Bromobenzenesulfonic acid + Methanol → Methyl 4-bromobenzenesulfonate + Water

- Acid catalyst: Sulfuric acid

- Temperature: Reflux (~65-70°C for methanol)

- Time: Several hours until completion (monitored by TLC or other analytical methods)

- Solvent: Methanol acts both as reagent and solvent

- Protonation of sulfonic acid group

- Nucleophilic attack by methanol oxygen

- Formation of tetrahedral intermediate

- Elimination of water and regeneration of acid catalyst

Yield and Purity:

Yields are typically high (>90%) under optimized conditions, with purification achieved through extraction and crystallization.

Detailed Preparation Procedure

Based on the synthesis description from Vulcanchem and patent literature, the preparation involves the following steps:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 4-bromobenzenesulfonic acid in methanol | 4-bromobenzenesulfonic acid, methanol | Ensures homogeneity |

| 2 | Addition of sulfuric acid catalyst | Concentrated sulfuric acid, catalytic amount | Initiates esterification |

| 3 | Reflux the mixture | Heating under reflux for several hours | Typically 4-8 hours |

| 4 | Monitoring reaction progress | Thin-layer chromatography (TLC) or HPLC | Confirms completion |

| 5 | Work-up | Neutralization, extraction with organic solvents | Removes acid and impurities |

| 6 | Purification | Crystallization or distillation | Obtains pure methyl ester |

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Values |

|---|---|---|

| Starting Material | 4-Bromobenzenesulfonic acid | Purity >98% |

| Alcohol | Methanol | Anhydrous or reagent grade |

| Catalyst | Sulfuric acid | Catalytic amount (0.1-1 mol%) |

| Temperature | Reflux | ~65-70°C |

| Reaction Time | Esterification duration | 4-8 hours |

| Solvent | Methanol (also reagent) | Excess to ensure reaction |

| Work-up | Neutralization, extraction | Sodium bicarbonate or similar base |

| Purification | Crystallization or distillation | To remove impurities |

| Yield | Product yield | Typically >90% |

| Product | Methyl 4-bromobenzenesulfonate | White crystalline solid |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-bromo-, methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.

Oxidation: The methyl ester group can be oxidized to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 4-hydroxybenzenesulfonic acid, methyl ester.

Reduction: Formation of 4-bromobenzenesulfonic acid.

Oxidation: Formation of 4-bromobenzoic acid, methyl ester.

Scientific Research Applications

Applications in Organic Synthesis

Benzenesulfonic acid, 4-bromo-, methyl ester serves as an important intermediate in the synthesis of various organic compounds. Its halogen substituent allows for nucleophilic substitution reactions, making it a valuable reagent in organic chemistry.

Table 1: Key Reactions Involving Benzenesulfonic Acid, 4-Bromo-, Methyl Ester

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Amine derivatives |

| Hydrolysis | Conversion to benzenesulfonic acid and methanol | Benzenesulfonic acid |

| Coupling Reactions | Formation of biaryl compounds | Biphenyl derivatives |

Pharmaceutical Applications

In pharmaceuticals, benzenesulfonic acid derivatives are often utilized for their biological activity. The methyl ester form is studied for its potential as an antibacterial and antifungal agent.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of benzenesulfonic acid, 4-bromo-, methyl ester against various pathogens. The compound demonstrated significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

The mechanism involved disruption of bacterial cell membranes, indicating potential for development into therapeutic agents.

Agricultural Applications

Benzenesulfonic acid, 4-bromo-, methyl ester has been explored for its herbicidal properties. Research indicates that it can effectively reduce weed biomass while maintaining crop yield.

Table 2: Efficacy of Benzenesulfonic Acid, 4-Bromo-, Methyl Ester in Agriculture

| Application Type | Target Weeds | Reduction in Biomass (%) |

|---|---|---|

| Herbicide | Common lambsquarters | 75% |

| Pigweed | 60% |

Environmental Impact and Safety

While the compound shows promise in various applications, safety assessments are crucial. Studies have reported respiratory sensitization among workers exposed to similar compounds. It is essential to implement safety measures during handling to mitigate allergic reactions.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-bromo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the sulfonic acid group can participate in various acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Alkyl Esters of Benzenesulfonic Acid

Methyl, ethyl, and isopropyl esters of benzenesulfonic acid share the same parent acid but differ in alkyl chain length. Key distinctions include:

- Chromatographic Behavior : Methyl esters elute later than the parent sulfonic acid in UV traces but are detectable via ESI+ mass spectrometry as ammonium adducts ([M+NH₄]⁺), unlike the sulfonic acid, which is detected in ESI⁻ mode .

- Synthetic Utility : Methyl benzenesulfonate is preferred in quaternization reactions due to its lower toxicity (62.5% cheaper than methyl iodide) and comparable efficacy .

Table 1: Comparison of Benzenesulfonic Acid Alkyl Esters

*Calculated based on substituents.

Halogen-Substituted Sulfonate Esters

Compounds with halogen or alkyl substituents on the benzene ring exhibit variations in reactivity and physical properties:

- 4-Bromo- vs. 4-Methyl-Substituted Esters :

- Benzenesulfonic acid, 4-bromo-, 2,2-dimethylpropyl ester (CAS 14248-15-8) has a bulkier ester group, likely reducing solubility in polar solvents compared to the methyl ester .

- Benzenesulfonic acid, 4-methyl-, ethyl ester (CAS 80-40-0) shows a molecular weight of 200.25 g/mol and is used in solubility studies due to its balanced lipophilicity .

Benzoic Acid Esters vs. Benzenesulfonic Acid Esters

While structurally analogous, sulfonate esters differ significantly from carboxylate esters:

- Methyl 4-Bromobenzoate (CAS 619-42-1): A carboxylate ester with a bromo substituent. Unlike sulfonate esters, it lacks the sulfonic acid group, resulting in lower acidity and reduced water solubility .

- Reactivity : Sulfonate esters are more electrophilic due to the electron-withdrawing sulfonyl group, making them superior in nucleophilic substitution reactions .

Table 2: Benzoic Acid vs. Benzenesulfonic Acid Esters

| Property | Methyl 4-Bromobenzoate | Benzenesulfonic Acid, 4-Bromo-, Methyl Ester |

|---|---|---|

| Parent Acid | Carboxylic acid | Sulfonic acid |

| pKa (approximate) | ~4.5 | ~-6 (strong acid) |

| Solubility in Water | Low | Moderate (due to polar sulfonyl group) |

| Common Applications | Pharmaceutical synthesis | Methylation, polymer catalysts |

Biological Activity

Benzenesulfonic acid, 4-bromo-, methyl ester (CAS No. 6213-85-0) is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a bromine atom and a sulfonic acid moiety, influences its biological activity and chemical reactivity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of benzenesulfonic acid, 4-bromo-, methyl ester is . The compound features a bromobenzene ring attached to a methyl ester group of sulfonic acid, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonic acid compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain sulfonic acid esters can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have demonstrated that 4-bromo methyl benzenesulfonate exhibits varying degrees of cytotoxic effects depending on concentration and exposure time. For example, at higher concentrations (above 100 µM), significant cell death was observed in human liver hepatocytes, indicating potential toxicity that warrants further investigation .

The biological activity of benzenesulfonic acid, 4-bromo-, methyl ester is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites. This inhibition can lead to disrupted cellular functions, contributing to its antimicrobial and cytotoxic effects.

- Receptor Modulation : It may also act as a modulator of receptor activity, influencing signal transduction pathways that regulate cellular responses .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonic acid derivatives, including benzenesulfonic acid, 4-bromo-, methyl ester. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Bacillus subtilis | 50 |

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, human liver cell lines were treated with varying concentrations of benzenesulfonic acid, 4-bromo-, methyl ester. The study found a dose-dependent increase in cell death at concentrations above 100 µM after 24 hours.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-benzenesulfonic acid methyl ester, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via esterification of 4-bromo-benzenesulfonic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). A molar ratio of 1:3 (acid:methanol) at reflux (65–70°C) for 6–8 hours typically yields >85% conversion. Reaction progress can be monitored by TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, UV detection at 254 nm). Post-reaction, neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization (ethanol/water). Validate purity using melting point analysis, ¹H NMR (δ ~3.4 ppm for methyl ester protons), and IR (S=O stretching at 1170–1200 cm⁻¹) .

Q. How can researchers distinguish 4-bromo-benzenesulfonic acid methyl ester from structurally similar sulfonate esters using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: the methyl ester group (singlet at δ ~3.4 ppm), aromatic protons (AB quartet for para-substituted benzene at δ ~7.6–7.8 ppm), and bromine-induced deshielding.

- IR Spectroscopy : Confirm ester C=O (~1700 cm⁻¹) and sulfonic acid S=O (~1170–1200 cm⁻¹) stretches.

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 251 (C₇H₇BrO₃S⁺). GC-MS (electron ionization) may fragment via loss of Br (M⁺–79/81).

Cross-validate with elemental analysis (C: 33.49%, H: 2.80%, Br: 31.81%) to resolve ambiguities .

Q. What are the key stability considerations for storing 4-bromo-benzenesulfonic acid methyl ester in laboratory settings?

- Methodological Answer : Store in airtight amber glassware at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis and bromine loss. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products (e.g., free sulfonic acid or debrominated derivatives) can be identified via LC-MS. Avoid exposure to strong bases or nucleophiles to prevent ester cleavage .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or sulfonic acid decomposition) be minimized during synthesis?

- Methodological Answer :

- Debromination : Use anhydrous conditions and avoid prolonged heating. Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce Br⁻ elimination.

- Acid Decomposition : Maintain pH >4 during reaction. Monitor by ion chromatography for sulfate/sulfite byproducts.

Optimize via DoE (Design of Experiments) varying temperature, catalyst load, and solvent polarity. Post-synthesis, characterize by-products via GC-MS or MALDI-TOF .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Unexpected NMR Splitting : Check for diastereotopic protons (e.g., due to restricted rotation in sulfonate group) using 2D NOESY or COSY.

- IR Shifts : Compare with computational spectra (DFT/B3LYP/6-31G*) to confirm assignments.

- Contamination : Use X-ray crystallography for definitive structural confirmation. Cross-reference with high-resolution MS (HRMS) to rule out isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br) .

Q. How does 4-bromo-benzenesulfonic acid methyl ester interact in multicomponent reaction systems (e.g., Suzuki coupling or nucleophilic substitutions)?

- Methodological Answer :

- Suzuki Coupling : The bromine substituent enables cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Monitor conversion via ¹⁹F NMR (if fluorinated partners) or HPLC.

- Nucleophilic Substitution : React with amines (e.g., piperidine) in THF at reflux to yield sulfonamides. Quench aliquots at intervals and analyze by TLC (Rf shift).

Post-reaction, isolate products via column chromatography (SiO₂, gradient elution) and characterize by ¹³C NMR (C-Br at δ ~105 ppm) .

Q. What role does 4-bromo-benzenesulfonic acid methyl ester play in photochemical or electrochemical studies?

- Methodological Answer :

- Photolysis : Irradiate in acetonitrile (λ=254 nm) to study C-Br bond cleavage via ESR for radical intermediates. Compare with computational TD-DFT predictions.

- Electrochemistry : Perform cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) to identify reduction peaks (Br elimination at ~-1.2 V vs. Ag/AgCl). Use bulk electrolysis to isolate debrominated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.